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Introduction

Fasiglifam (also known as TAK-875) is a potent and selective agonist of G protein-coupled
receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR4O0 is
highly expressed in pancreatic (3-cells and plays a crucial role in mediating free fatty acid
(FFA)-induced potentiation of glucose-stimulated insulin secretion (GSIS).[2][4] Fasiglifam was
developed as a novel oral anti-diabetic drug for the treatment of type 2 diabetes mellitus
(T2DM). Its mechanism of action, which relies on ambient glucose levels to stimulate insulin
release, offered the potential for effective glycemic control with a reduced risk of hypoglycemia
compared to traditional insulin secretagogues like sulfonylureas.[2][5] Although its clinical
development was terminated due to concerns about liver safety, the study of Fasiglifam has
provided significant insights into the pharmacology of GPR40 and its role in glucose
homeostasis.[6][7] This technical guide provides an in-depth overview of Fasiglifam's effect on
glucose-dependent insulin secretion, including its signaling pathway, quantitative
pharmacological data, and detailed experimental protocols.

Mechanism of Action: A Dual Signaling Cascade

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the
receptor distinct from the endogenous ligand (FFA) binding site and potentiates the receptor's
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activity in a cooperative manner with FFAs.[2][8] Upon binding to GPR40 on pancreatic -cells,
Fasiglifam activates the Gaq subunit of the heterotrimeric G protein. This activation initiates a
dual signaling cascade that ultimately enhances insulin secretion in a glucose-dependent
manner.

The activated Gaq stimulates phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG).[1]

e The IP3 Pathway and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic
reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial rise in
cytosolic Ca2+ is a key event in amplifying the glucose-induced Ca2+ oscillations that are
critical for insulin granule exocytosis.[1]

o The DAG Pathway and Protein Kinase C Activation: DAG, along with the increased
intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates
various downstream targets involved in the insulin secretion machinery, further augmenting
the exocytosis of insulin-containing granules.[1]

Crucially, the insulinotropic effect of Fasiglifam is glucose-dependent. At low glucose
concentrations, pancreatic -cells are hyperpolarized, and there is minimal Ca2+ influx.
Fasiglifam does not stimulate insulin secretion under these conditions.[4] However, at elevated
glucose levels, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-
sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular
Ca2+ through voltage-gated calcium channels. Fasiglifam's signaling cascade synergizes with
these glucose-induced events to significantly potentiate insulin secretion.[1]
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Fasiglifam's signaling pathway in pancreatic (-cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for Fasiglifam from various in vitro

and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Fasiglifam
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Parameter Species/Cell Line Value Reference(s)
EC50 for GPR40 Human GPR40
o ) 14 nM [3]
Activation expressing CHO cells
EC50 for GPR40 Human GPR40
o ) 72 nM [1]
Activation expressing CHO cells
CHO cells expressing
EC50 for Ca2+ Influx 29.6 nM [1]
human GPR40
Ki for GPR40 Binding Human GPR40 38 nM [3]
Ki for GPR40 Binding  Rat GPR40 140 nM [3]
EC50 for IP
) CHO-hGPR40 cells 72 nM [1]
Production

Table 2: Clinical Efficacy of Fasiglifam in Patients with Type 2 Diabetes (24-Week, Phase llI

Study in Japanese Patients)

Fasiglifam 25 Fasiglifam 50
Parameter Placebo (n=67) Reference(s)
mg (n=63) mg (n=62)
Mean Change in
HbAl1c from +0.16 -0.57 -0.83 [5]
Baseline (%)
Patients
Achieving HbAlc 13.8 30.2 54.8 [5]
<6.9% (%)
Mean Change in
Fasting Plasma
-0.17 -1.40 -1.41 [5]
Glucose
(mmol/L)

Table 3: Incidence of Elevated Liver Enzymes in a Cardiovascular Outcomes Safety Trial
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Parameter Placebo Fasiglifam Reference(s)
ALT or AST =3 x

Upper Limit of Normal 0.5 2.1 [6]

(%)

ALT or AST 210 x
Upper Limit of Normal  0.06 0.31 [6]
(%)

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below
are synthesized protocols for key experiments used to characterize the effects of Fasiglifam.

Experimental Workflow Overview

In Vitro Assays In Vivo Studies

Animal Model
(e.g., Zucker diabetic fatty rats)

Cell Culture Pancreatic Islet Isolation
(e.g., MIN6, CHO-hGPR40) (e.g., from mice)

Fasiglifam Administration
(e.g., oral gavage)

Intracellular Calcium (Ca2+) Inositol Phosphate (IP) Glucose-Stimulated
Flux Assay Accumulation Assay Insulin Secretion (GSIS) Assay

Blood Glucose and
Insulin Measurement

Click to download full resolution via product page

General workflow for in vitro and in vivo studies of Fasiglifam.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with
MING Cells or Isolated Islets
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This assay measures the amount of insulin secreted by pancreatic (-cells in response to
different glucose concentrations, with and without Fasiglifam.

Materials:

MING cells or isolated rodent/human pancreatic islets

» Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 119 mM NacCl, 4.74 mM KClI,
2.54 mM CacCl2, 1.19 mM MgClI2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES (pH
7.4), and 0.1% BSA.

o KRBH with low glucose (e.g., 2.8 mM)

o KRBH with high glucose (e.g., 16.7 mM)
» Fasiglifam stock solution (in DMSO)

e Insulin ELISA kit

Protocol:

o Cell/lslet Preparation:

o MING Cells: Seed MING cells in 24-well plates and culture until they reach 80-90%
confluency.

o Islets: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar
size for each experiment. Culture islets overnight to allow for recovery.

e Pre-incubation:
o Gently wash the cells/islets twice with KRBH containing low glucose.

o Pre-incubate the cells/islets in KRBH with low glucose for 1-2 hours at 37°C to allow them
to equilibrate and establish a basal insulin secretion rate.

e Incubation:
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o Remove the pre-incubation buffer.

o Add KRBH containing low glucose, high glucose, or high glucose with varying
concentrations of Fasiglifam to the respective wells/tubes. Ensure the final DMSO
concentration is consistent across all conditions and typically below 0.1%.

o Incubate for 1-2 hours at 37°C.

o Sample Collection and Analysis:
o Collect the supernatant (KRBH buffer) from each well/tube.
o Centrifuge the supernatant to remove any cellular debris.

o Measure the insulin concentration in the supernatant using an insulin ELISA kit according
to the manufacturer's instructions.

o To normalize the data, the cells/islets can be lysed, and the total protein or DNA content
can be measured. Insulin secretion is then expressed as insulin (ng/mL) per mg of protein
or pg of DNA.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentration in response to Fasiglifam,
providing insight into the activation of the Gaq signaling pathway.

Materials:

CHO cells stably expressing human GPR40 (CHO-hGPRA40) or other suitable cell lines (e.g.,
MING).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

Fasiglifam stock solution.
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o Afluorescence microplate reader or a fluorescence microscope equipped for live-cell
imaging.

Protocol:

o Cell Seeding: Seed CHO-hGPRA40 cells in a 96-well black-walled, clear-bottom plate and
culture overnight.

e Dye Loading:
o Wash the cells with HBSS.

o Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at
37°C in the dark.

o Wash the cells gently with HBSS to remove excess dye.
e Measurement:
o Place the plate in a fluorescence microplate reader.
o Measure the baseline fluorescence for a short period.
o Using the instrument's injector, add varying concentrations of Fasiglifam to the wells.

o Immediately begin recording the fluorescence intensity over time. An increase in
fluorescence indicates a rise in intracellular calcium.

o Data Analysis: The change in fluorescence intensity (AF) is calculated by subtracting the
baseline fluorescence from the peak fluorescence. Dose-response curves can be generated
to determine the EC50 of Fasiglifam for calcium mobilization.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a quantitative measure of
Gg-coupled receptor activation.

Materials:
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CHO-hGPRA40 cells or other suitable cell lines.
Inositol-free medium.
[3H]-myo-inositol.

Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases,
leading to the accumulation of inositol phosphates.

Fasiglifam stock solution.

Dowex anion-exchange resin.
Scintillation counter.

Protocol:

Cell Labeling:

o Seed cells in 12- or 24-well plates.

o Label the cells by incubating them overnight in inositol-free medium supplemented with
[3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular
phosphoinositide pool.

Pre-incubation: Wash the cells with a physiological buffer to remove unincorporated [3H]-
myo-inositol.

Stimulation:
o Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

o Add varying concentrations of Fasiglifam and incubate for an appropriate time (e.g., 30-60
minutes) at 37°C.

Extraction and Separation:
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[e]

Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic
acid).

[e]

Scrape the cells and collect the lysate.

(¢]

Neutralize the lysate.

[¢]

Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular
components using Dowex anion-exchange chromatography.

¢ Quantification:
o Elute the inositol phosphates from the column.
o Measure the radioactivity of the eluate using a scintillation counter.

o Data Analysis: The amount of radioactivity is proportional to the amount of inositol phosphate
accumulated. Dose-response curves can be generated to determine the EC50 of Fasiglifam
for IP production.

Conclusion

Fasiglifam is a GPR40 agonist that potentiates insulin secretion in a glucose-dependent
manner through the activation of the Gag-PLC-IP3/DAG signaling pathway. While its clinical
development was halted, the extensive research on Fasiglifam has significantly advanced our
understanding of GPR40 pharmacology and its potential as a therapeutic target for type 2
diabetes. The data and protocols presented in this guide provide a comprehensive resource for
researchers in the field of metabolic disease and drug discovery, facilitating further investigation
into the intricate mechanisms of glucose homeostasis and the development of next-generation
GPR40 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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